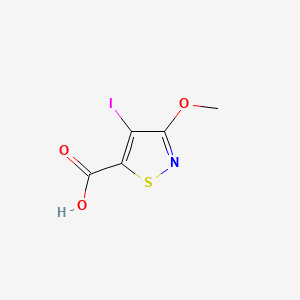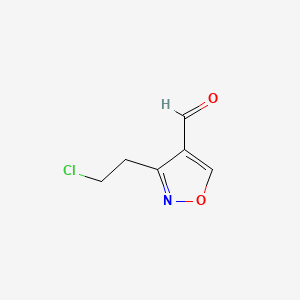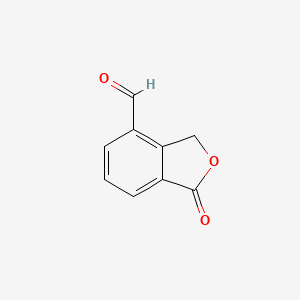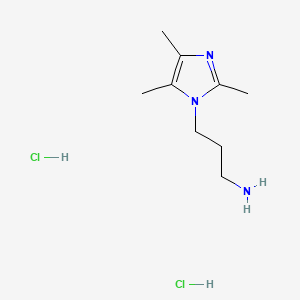
4-Iodo-3-methoxy-1,2-thiazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodo-3-methoxy-1,2-thiazole-5-carboxylic acid is a heterocyclic compound containing iodine, methoxy, and carboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-3-methoxy-1,2-thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methoxy-1,2-thiazole-5-carboxylic acid with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-3-methoxy-1,2-thiazole-5-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted thiazoles depending on the nucleophile used.
Oxidation Reactions: Products include aldehydes or carboxylic acids.
Reduction Reactions: Products include alcohols or aldehydes.
Scientific Research Applications
4-Iodo-3-methoxy-1,2-thiazole-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial or fungal infections.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic or optical properties.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Iodo-3-methoxy-1,2-thiazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting key enzymes or binding to specific receptors, thereby disrupting biological pathways. The iodine and methoxy groups play crucial roles in its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 4-Iodo-3-methyl-1,2-thiazole-5-carboxylic acid
- 4-Iodo-3-ethoxy-1,2-thiazole-5-carboxylic acid
- 4-Iodo-3-hydroxy-1,2-thiazole-5-carboxylic acid
Uniqueness
4-Iodo-3-methoxy-1,2-thiazole-5-carboxylic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it a valuable intermediate in various synthetic pathways.
Properties
Molecular Formula |
C5H4INO3S |
|---|---|
Molecular Weight |
285.06 g/mol |
IUPAC Name |
4-iodo-3-methoxy-1,2-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C5H4INO3S/c1-10-4-2(6)3(5(8)9)11-7-4/h1H3,(H,8,9) |
InChI Key |
OUMBMJGTEJUHKA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NSC(=C1I)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Chloropyrrolo[1,2-a]pyrazine-1-carboxylic acid](/img/structure/B13457277.png)

![Ethyl 3-benzyl-8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylate](/img/structure/B13457284.png)
![2-({2-[Hexyl(methyl)amino]ethyl}(methyl)amino)ethan-1-oldihydrochloride](/img/structure/B13457288.png)

![methyl 1-[(2S)-1-aminopropan-2-yl]-1H-1,2,3-triazole-4-carboxylate hydrochloride](/img/structure/B13457308.png)



![Tert-butyl bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13457327.png)




